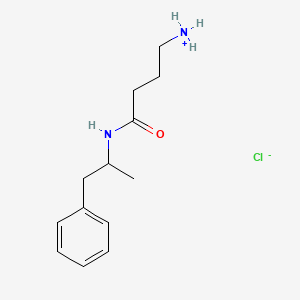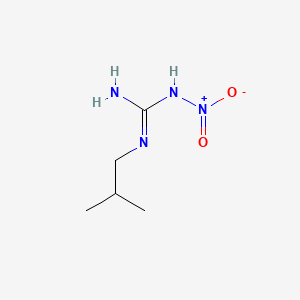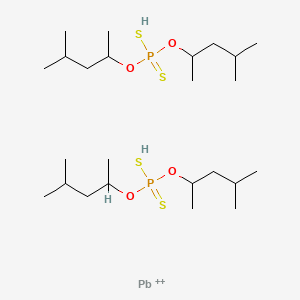
3-(5-methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 3-(5-methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride typically involves several steps. One common synthetic route includes the condensation of 5-methoxyindole with a suitable aldehyde, followed by reduction and subsequent amination to introduce the butan-2-amine moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Analyse Chemischer Reaktionen
3-(5-Methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens
Wissenschaftliche Forschungsanwendungen
3-(5-Methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 3-(5-methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways are still under investigation, but studies suggest its involvement in pathways related to cell growth, apoptosis, and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
3-(5-Methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride can be compared with other indole derivatives such as:
5-Methoxytryptamine: Known for its role in neurotransmission and potential therapeutic applications.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: Similar in structure but with different biological activities and applications.
1-(5-Methoxy-1H-indol-3-yl)butan-2-amine: A closely related compound with variations in its chemical properties and uses
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines
Eigenschaften
CAS-Nummer |
101832-71-7 |
|---|---|
Molekularformel |
C13H19ClN2O |
Molekulargewicht |
254.75 g/mol |
IUPAC-Name |
3-(5-methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-8(9(2)14)12-7-15-13-5-4-10(16-3)6-11(12)13;/h4-9,15H,14H2,1-3H3;1H |
InChI-Schlüssel |
QGSVEPOFJJLORW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CNC2=C1C=C(C=C2)OC)C(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


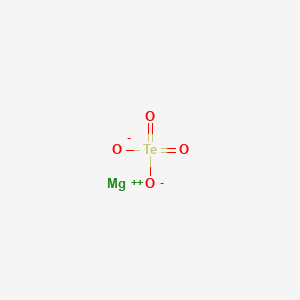
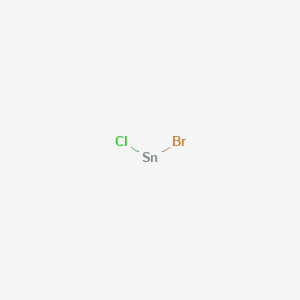
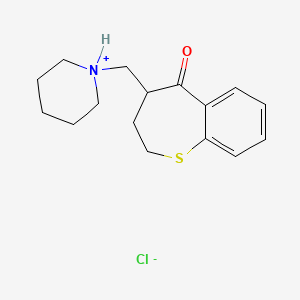
![(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)
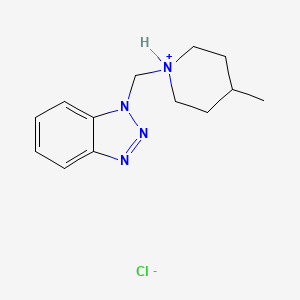
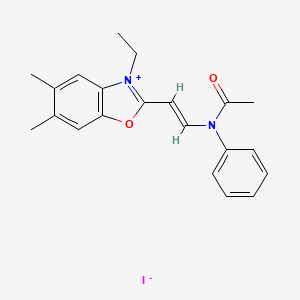
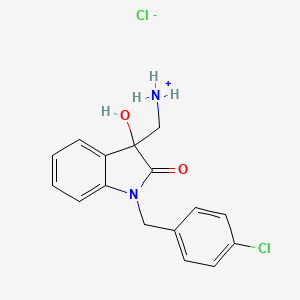
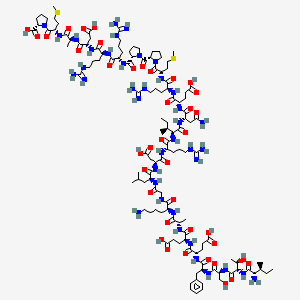
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)

